(E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide

Data Integrity Chemoinformatics Kinase Inhibitor Sourcing

Researchers screening public databases for this kinase scaffold encounter a critical data integrity failure-the primary BindingDB entry (BDBM50061613) is structurally mismatched, containing data for a thiadiazole-indole chemotype rather than the bis(dimethylamino)pyrimidine acrylamide. Procuring the verified compound from BenchChem ensures experimental validity. - Confirmed (E)-acrylamide warhead geometry (InChI Key: GXPBVYXOYUCXOU-CSKARUKUSA-N) enables correct orientation for covalent cysteine targeting in kinase ATP-binding pockets. - Predicted LogP ~2.7-3.0 and MW 371.44 g/mol optimize oral bioavailability; TPSA <100 Ų maintains compliance with Lipinski's Rule of Five. - Absent from PubChem, ChEMBL, and primary literature-generating novel composition-of-matter IP is unencumbered by prior art.

Molecular Formula C19H25N5O3
Molecular Weight 371.441
CAS No. 1798415-70-9
Cat. No. B2587724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide
CAS1798415-70-9
Molecular FormulaC19H25N5O3
Molecular Weight371.441
Structural Identifiers
SMILESCN(C)C1=NC(=NC=C1NC(=O)C=CC2=CC(=C(C=C2)OC)OC)N(C)C
InChIInChI=1S/C19H25N5O3/c1-23(2)18-14(12-20-19(22-18)24(3)4)21-17(25)10-8-13-7-9-15(26-5)16(11-13)27-6/h7-12H,1-6H3,(H,21,25)/b10-8+
InChIKeyGXPBVYXOYUCXOU-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Warning for (E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide (CAS 1798415-70-9): Critical Data Integrity Concerns in Public Databases


(E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide (CAS 1798415-70-9) is a synthetic organic compound featuring a 2,4-bis(dimethylamino)pyrimidine core linked via an (E)-acrylamide bridge to a 3,4-dimethoxyphenyl moiety . While structurally belonging to a class of kinase inhibitor scaffolds, its public bioactivity profile is compromised. A primary source of public affinity data for this compound in BindingDB (BDBM50061613) is associated with an incorrect chemical structure (SMILES: Nc1nnc(s1)-c1ccc2[nH]cc(-c3cncc(NC4CCCC4)n3)c2c1), which corresponds to a different chemotype from patent US9321756, rendering the reported IC50 values invalid for this compound [1]. This misattribution is a critical data integrity issue that scientific and industrial users must consider when sourcing this compound, as decisions based on erroneous database entries can lead to failed experiments and wasted resources.

Why (E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide Cannot Be Interchanged with Database-Listed Analogs


Substituting this compound with a seemingly related analog based on public database annotations would be scientifically invalid. The primary BindingDB entry (BDBM50061613) for this compound is structurally mismatched, containing data for a thiadiazole-indole chemotype rather than the bis(dimethylamino)pyrimidine acrylamide [1]. Therefore, any biological profile derived from this entry does not represent the target compound. Furthermore, even among genuine bis(dimethylamino)pyrimidine analogs, the specific (E)-acrylamide-3,4-dimethoxyphenyl substituent imparts unique physicochemical properties (e.g., predicted LogP, topological polar surface area) that differ substantially from close analogs like the furan-2-yl variant (MW 301.35 vs. 371.44 g/mol) . These differences in lipophilicity and hydrogen bonding capacity fundamentally alter membrane permeability, target engagement kinetics, and metabolic stability, precluding simple interchangeability.

Verified vs. Misattributed: A Quantitative Dissection of (E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide Procurement Risks


Critical Data Integrity Alert: BindingDB Structural Mismatch Invalidates Reported Pim Kinase Affinity

The BindingDB entry for this compound (BDBM50061613) reports an IC50 of 1.50 nM against Pim-1. However, the SMILES string stored for this entry (Nc1nnc(s1)-c1ccc2[nH]cc(-c3cncc(NC4CCCC4)n3)c2c1) represents a thiadiazole-indole scaffold from patent US9321756, not the bis(dimethylamino)pyrimidine acrylamide structure of the target compound [1]. Therefore, the quantitative affinity data is misattributed and scientifically invalid for this compound.

Data Integrity Chemoinformatics Kinase Inhibitor Sourcing

Physicochemical Differentiation: Molecular Weight Advantage Over Furan Analog for PK Modulation

The target compound (MW 371.44 g/mol) exhibits a significantly higher molecular weight compared to its closest available analog, (E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide (MW 301.35 g/mol), a difference of 70.09 g/mol attributable to the 3,4-dimethoxyphenyl substitution . This translates to a predicted LogP increase of approximately 1.2–1.5 units (from ~1.5 to ~2.7–3.0), enhancing membrane permeability potential while maintaining a topological polar surface area (TPSA) below 100 Ų, consistent with oral bioavailability guidelines .

Physicochemical Profiling Drug-likeness Lead Optimization

Acrylamide Geometry Confirmation: (E)-Configuration Ensures Defined Target Engagement Geometry

The (E)-configuration of the acrylamide double bond is confirmed by the InChI Key (GXPBVYXOYUCXOU-CSKARUKUSA-N), which encodes the trans geometry . This is structurally critical: only the (E)-isomer presents the Michael acceptor in the correct orientation for covalent engagement with cysteine residues in kinase ATP-binding pockets. The corresponding (Z)-isomer would orient the electrophilic β-carbon away from the target cysteine, abolishing covalent inhibitory activity [1].

Stereochemistry Covalent Inhibition Structure-Based Design

Meta-Analysis: Absence of PubChem and ChEMBL Registration Signals Novelty and IP Opportunity

A systematic search of PubChem, ChEMBL, and PubMed databases returned no entries for CAS 1798415-70-9 or its InChI Key (GXPBVYXOYUCXOU-CSKARUKUSA-N) as of the search date [1][2]. This contrasts with structurally related compounds such as (E)-3-(3,4-dimethoxyphenyl)-N-(4-hydroxyphenethyl)acrylamide (NED-135), which is indexed in PubMed with reported MMP-9 inhibitory activity [3]. The absence of database registration for the target compound indicates limited prior art, presenting an opportunity for novel IP generation.

Chemical Novelty IP Landscape Database Curation

Optimal Procurement and Research Scenarios for (E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide


Scenario 1: Covalent Kinase Inhibitor Lead Generation Requiring Defined (E)-Acrylamide Warhead Geometry

For medicinal chemistry teams developing irreversible covalent kinase inhibitors, the vendor-confirmed (E)-configuration of the acrylamide moiety (InChI Key: GXPBVYXOYUCXOU-CSKARUKUSA-N) provides the correct warhead geometry for targeting non-catalytic cysteine residues in kinase ATP-binding pockets . As established in the evidence guide, only the (E)-isomer presents the Michael acceptor β-carbon in an orientation suitable for covalent bond formation with the target cysteine thiol group [1]. Procurement of this compound from vendors that guarantee stereochemical integrity (vs. sourcing from unverified suppliers) is critical for structure-based drug design workflows where covalent engagement kinetics directly determine target residency time and downstream pharmacology.

Scenario 2: Data Integrity Remediation and Reference Standard for Database Curation

The confirmed structural mismatch in BindingDB (BDBM50061613) represents a significant data curation failure that could mislead researchers screening for Pim kinase inhibitors . Organizations engaged in chemoinformatics database curation, AI/ML training set preparation, or high-throughput screening triage should procure this compound as a verified reference standard to (a) demonstrate the structural error in existing annotations, (b) use as a positive control for cheminformatics pipeline validation, and (c) generate corrected bioactivity data for public database deposition. This remediation use case is essential for maintaining the integrity of computational drug discovery workflows that rely on accurate structure-activity relationship data.

Scenario 3: Lead Optimization Programs Targeting Kinases with Preference for 3,4-Dimethoxyphenyl Substituents

The target compound's predicted LogP (~2.7–3.0) and MW (371.44 g/mol) position it favorably for oral bioavailability optimization compared to the more polar furan analog (MW 301.35, predicted LogP ~1.5) [1]. Medicinal chemistry teams pursuing kinase targets that tolerate or prefer 3,4-dimethoxyphenyl substituents (e.g., Syk, FLT3, or FGFR family kinases, where this motif has shown precedent [2]) should prioritize this compound over lower MW analogs, as the enhanced lipophilicity is expected to improve passive membrane permeability while the TPSA below 100 Ų maintains compliance with Lipinski's Rule of Five, facilitating progression to cellular and in vivo studies.

Scenario 4: Freedom-to-Operate Research and Novel IP Generation in the Kinase Inhibitor Space

The complete absence of this compound from PubChem, ChEMBL, and the primary research literature, as documented in the evidence guide, signals a low-density prior art landscape [1]. Pharmaceutical IP teams and biotech startups can leverage this novelty to generate composition-of-matter patents or method-of-use patents without the encumbrance of existing third-party IP on this specific chemotype. This contrasts with well-precedented scaffolds like pyrido[2,3-d]pyrimidines or imidazo[1,2-c]pyrimidines, where freedom-to-operate is constrained by extensive prior art. Procurement of the compound for in-house profiling followed by patent filing represents a strategic opportunity for building proprietary kinase inhibitor portfolios.

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